Kinase Hinge-Binding Pharmacophore: Positional Specificity of the 3-Amino Group vs. 5-Amino Regioisomer
The 3-aminopyridin-2-one fragment 1 (unsubstituted parent) demonstrates kinase hinge-binding activity with 58% inhibition of Aurora A and 77% inhibition of AKT2 at 100 μM in a mobility-shift biochemical assay across a 26-kinase panel [1]. X-ray crystallography of related 3-aminopyridin-2-one derivatives bound to MPS1 (PDB: 4CV8, 4CV9) confirms that the 3-amino group donates a hydrogen bond to the backbone carbonyl of Glu91 and accepts from the hinge NH of Cys92—a bidentate interaction geometry that cannot be replicated when the amino group is repositioned to C5 [1]. The 5-amino positional isomer (CAS 2006928-36-3) lacks this specific kinase recognition motif entirely; its amino group projects toward solvent in the corresponding docking orientation, forfeiting hinge engagement [2]. For programs requiring ATP-competitive kinase fragment hits, substitution with the 5-amino isomer is expected to abolish target engagement at pharmacologically relevant concentrations.
| Evidence Dimension | Kinase hinge-binding pharmacophore validation |
|---|---|
| Target Compound Data | 3-Amino group at C2 of pyridinone; bidentate H-bond donor/acceptor at kinase hinge (observed in X-ray co-crystal structures of 3-aminopyridin-2-one class, PDB 4CV8/4CV9) [1] |
| Comparator Or Baseline | 5-Amino isomer (CAS 2006928-36-3): amino group at C5; solvent-exposed orientation; no hinge engagement [2]; Parent fragment 1 (3-aminopyridin-2-one): 58% Aurora A inhibition, 77% AKT2 inhibition at 100 μM [1] |
| Quantified Difference | Qualitative structural difference: 3-NH2 position enables bidentate hinge H-bonding; 5-NH2 eliminates this. Quantitative baseline: parent fragment shows 58–77% kinase inhibition at 100 μM. |
| Conditions | 26-kinase panel (mobility-shift biochemical assay, Caliper Life Sciences); X-ray crystallography at 2.0–2.5 Å resolution (PDB 4CV8, 4CV9) [1] |
Why This Matters
The 3-amino position is not interchangeable: it is the essential pharmacophoric element for kinase hinge recognition; procurement of the 5-amino isomer for kinase-targeted fragment screening will yield false negatives.
- [1] Fearon D, Westwood IM, van Montfort RLM, Bayliss R, Jones K, Bavetsias V. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorg Med Chem. 2018;26(11):3021-3029. doi:10.1016/j.bmc.2018.04.033. PMID: 29764757. PDB Depositions: 4CV8, 4CV9. View Source
- [2] Kuujia. CAS 2006928-36-3: 5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one. Computed structural properties. Available at: https://www.kuujia.com/cas-2006928-36-3.html View Source
